Product packaging for Bis(diethoxyphosphoryl)methanamine(Cat. No.:CAS No. 80474-99-3)

Bis(diethoxyphosphoryl)methanamine

Cat. No.: B1304660
CAS No.: 80474-99-3
M. Wt: 303.23 g/mol
InChI Key: ICVPXOZTKDAJJZ-UHFFFAOYSA-N
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Description

Context within Aminophosphonate Chemistry

Aminophosphonates are a class of organophosphorus compounds that are structurally analogous to amino acids, where a phosphonate (B1237965) group replaces the carboxylic acid moiety. This structural similarity allows them to interact with biological systems, leading to a wide range of biological activities. sioc-journal.cn Consequently, the synthesis of various aminophosphonates is a significant focus in medicinal chemistry and drug discovery.

Bis(diethoxyphosphoryl)methanamine serves as a quintessential example of an α-amino-gem-bisphosphonate. The presence of the amino group provides a site for further functionalization, allowing for the synthesis of a diverse library of more complex molecules. nih.gov For instance, the primary amine can be reacted to form N-substituted derivatives, expanding the chemical space and potential applications of the scaffold. researchgate.net The study of such compounds is integral to understanding structure-activity relationships within the broader family of aminophosphonates.

Significance of Methylenebisphosphonate Scaffolds in Chemical Research

The methylenebisphosphonate scaffold, also referred to as a geminal bisphosphonate, is of paramount importance in chemical and biomedical research. These structures are synthetic analogues of pyrophosphate, a naturally occurring molecule with a P-O-P bond that is susceptible to enzymatic hydrolysis. mdpi.com By replacing the oxygen atom with a carbon atom, the resulting P-C-P backbone is resistant to hydrolysis, leading to significantly enhanced stability in biological environments. mdpi.com

This stability is a key factor in the therapeutic applications of bisphosphonates, particularly in the treatment of bone disorders such as osteoporosis and Paget's disease. rsc.org The phosphonate groups can chelate calcium ions, leading to strong binding to hydroxyapatite, the primary mineral component of bone. rsc.org Nitrogen-containing bisphosphonates, a class that includes the derivatives of this compound, are known to be potent inhibitors of farnesyl diphosphate (B83284) synthase (FDPS). rsc.org This enzyme is crucial in the mevalonate (B85504) pathway, which is essential for the function of osteoclasts, the cells responsible for bone resorption. rsc.org By inhibiting this enzyme, these compounds can reduce bone loss.

Beyond medicinal applications, the chelating properties of the bisphosphonate scaffold make it useful in other areas of chemistry, such as the development of corrosion inhibitors and the synthesis of metal-organic frameworks. nih.govmdpi.com The methylene (B1212753) bridge is also mildly acidic and can be deprotonated, opening up further avenues for synthetic transformations.

Chemical and Physical Properties

Below are tables detailing some of the known properties and characteristic spectroscopic data for this compound and related compounds.

Table 1: Physical and Chemical Properties of this compound
PropertyValue
CAS Number80474-99-3 nih.govwikipedia.org
Molecular FormulaC₉H₂₃NO₆P₂ wikipedia.org
Molecular Weight303.23 g/mol wikipedia.org
IUPAC Nametetraethyl aminomethylenediphosphonate nih.gov
Table 2: Representative Spectroscopic Data for this compound and Related Structures
Spectroscopic TechniqueCharacteristic Features
1H NMRSignals corresponding to the ethoxy groups (CH₃ and OCH₂) and the central methine proton (P-CH-P) are typically observed. The methine proton signal often appears as a triplet due to coupling with the two phosphorus atoms. utrgv.edu
31P NMRA single resonance is expected due to the chemical equivalence of the two phosphorus atoms. For similar bis(dialkoxyphosphoryl) compounds, this signal typically appears in the range of 15-25 ppm. researchgate.netresearchgate.net
IR SpectroscopyCharacteristic absorptions include a strong P=O stretch, typically around 1250 cm⁻¹, and C-O-P stretches. The N-H stretching of the primary amine would appear in the region of 3300-3500 cm⁻¹. mdpi.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H23NO6P2 B1304660 Bis(diethoxyphosphoryl)methanamine CAS No. 80474-99-3

Properties

IUPAC Name

bis(diethoxyphosphoryl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H23NO6P2/c1-5-13-17(11,14-6-2)9(10)18(12,15-7-3)16-8-4/h9H,5-8,10H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ICVPXOZTKDAJJZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOP(=O)(C(N)P(=O)(OCC)OCC)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H23NO6P2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50378726
Record name tetraethyl aminomethylenediphosphonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50378726
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

303.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

80474-99-3
Record name tetraethyl aminomethylenediphosphonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50378726
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for Bis Diethoxyphosphoryl Methanamine and Analogues

Direct Synthesis Approaches

Direct synthesis methods offer an efficient route to bis(diethoxyphosphoryl)methanamine and its analogues, often by combining readily available starting materials in a single reaction vessel. These approaches are advantageous due to their operational simplicity and atom economy.

Kabachnik–Fields Reaction Variants

The Kabachnik-Fields reaction is a cornerstone in the synthesis of α-aminophosphonates. This three-component condensation involves an amine, a carbonyl compound, and a hydrophosphoryl compound, such as diethyl phosphite (B83602). sigmaaldrich.comresearchgate.net For the synthesis of this compound, a "double" Kabachnik-Fields reaction is employed, where a primary amine or ammonia reacts with two equivalents of formaldehyde and two equivalents of diethyl phosphite.

The reaction mechanism is believed to proceed through the initial formation of an imine from the amine and formaldehyde, followed by the nucleophilic addition of diethyl phosphite to the C=N double bond. This process occurs twice to yield the final bis(phosphorylmethyl)amine product. The reaction can be influenced by various factors, including the nature of the reactants, the solvent, and the presence of catalysts.

Amine ComponentCarbonyl ComponentPhosphorus ComponentProductReference
Primary Amine (e.g., Benzylamine)Paraformaldehyde (2 equiv.)Diethyl Phosphite (2 equiv.)N-Benzyl-bis(diethoxyphosphoryl)methane researchgate.net
AmmoniaFormaldehydeDiethyl PhosphiteThis compound nih.gov

Reactions Involving Hydrophosphinoyl Compounds and Formaldehyde Derivatives

The reaction between hydrophosphinoyl compounds, such as diethyl phosphite, and formaldehyde derivatives serves as another direct route to this compound. In this approach, a source of ammonia or a primary amine is reacted with formaldehyde and an excess of the hydrophosphinoyl compound. This method is mechanistically similar to the Kabachnik-Fields reaction, with the hydrophosphinoyl compound acting as the key nucleophile. The reaction of diethyl phosphite with formaldehyde and ammonia can lead to the formation of the target compound. nih.gov

Catalyst-Free and Environmentally Conscious Synthesis Strategies

In recent years, there has been a significant push towards developing more environmentally friendly synthetic methods. For the synthesis of this compound and its analogues, catalyst-free and solvent-free conditions, often facilitated by microwave irradiation, have emerged as a powerful strategy. rsc.org These methods offer several advantages, including shorter reaction times, higher yields, and a reduction in the use of hazardous catalysts and solvents. The microwave-assisted double Kabachnik-Fields reaction of primary amines, paraformaldehyde, and dialkyl phosphites has been shown to produce bis(phosphonomethyl)amines in good yields without the need for a catalyst. researchgate.net

Reaction ConditionsReactantsProductYieldReference
Microwave Irradiation, Solvent-FreeBenzylamine, Paraformaldehyde, Diethyl PhosphiteN-Benzyl-bis(diethoxyphosphoryl)methaneGood researchgate.net

Precursor Chemistry and Intermediate Role in Complex Compound Synthesis

Beyond their direct synthesis, this compound and its analogues play a significant role as intermediates in the construction of more complex molecules. Their synthesis can proceed through the formation of key phosphorylated intermediates, and they can, in turn, be utilized in subsequent multi-component reactions.

Formation from Phosphorylated Formaldehyde Intermediates

The synthesis of this compound can involve the formation and subsequent reaction of phosphorylated formaldehyde intermediates. For instance, the reaction of diethyl phosphite with formaldehyde can generate hydroxymethylphosphonate derivatives. These intermediates can then react with an amine source to form the final product. The chemistry of phosphorylated formaldehyde derivatives is rich and provides various pathways to access aminomethylenediphosphonates. nih.gov

Utilization in Multi-Component Reaction Sequences

Multi-component reactions (MCRs) are powerful tools in organic synthesis, allowing for the rapid assembly of complex molecules from simple starting materials in a single step. beilstein-journals.org While the Kabachnik-Fields reaction is itself an MCR, the products of this reaction, such as this compound, can serve as building blocks in subsequent MCRs. The presence of the amine functionality and the two phosphonate (B1237965) groups allows for further functionalization and incorporation into larger, more complex molecular scaffolds. For example, the primary amine group in this compound can participate in Ugi or Passerini reactions, leading to the synthesis of novel peptidomimetics and other structurally diverse compounds.

Chemical Reactivity and Transformation Pathways

Nucleophilic and Electrophilic Properties of the Methylenebisphosphonamide Moiety

The methylenebisphosphonamide moiety, the core of Bis(diethoxyphosphoryl)methanamine, possesses a unique electronic structure that dictates its reactivity. The geminal bisphosphonate groups are strongly electron-withdrawing, which significantly influences the nucleophilicity and electrophilicity of the adjacent atoms. The nitrogen atom of the primary amine is a nucleophilic center, capable of participating in reactions typical of amines. However, its nucleophilicity is somewhat tempered by the inductive effect of the two phosphoryl groups.

Conversely, the methylene (B1212753) carbon, situated between the two phosphorus atoms, is activated and can be deprotonated by a suitable base to form a carbanion. This carbanion is stabilized by the adjacent phosphonate (B1237965) groups, rendering it a soft nucleophile. This dual reactivity allows the molecule to act as a versatile building block in organic synthesis.

Reactions with Carbonyl Compounds and Imines

The ability of this compound to react with carbonyl compounds and imines is a cornerstone of its synthetic utility, enabling the formation of new carbon-carbon and carbon-nitrogen bonds.

Horner-Wadsworth-Emmons Olefination Analogues

The Horner-Wadsworth-Emmons (HWE) reaction is a widely used method for the synthesis of alkenes from aldehydes and ketones. wikipedia.orgresearchgate.net It involves the reaction of a phosphonate-stabilized carbanion with a carbonyl compound. wikipedia.org In the context of this compound, while not a traditional HWE reagent itself, its derivatives can participate in analogous transformations. After initial functionalization, such as acylation of the amine followed by deprotonation of the central carbon, the resulting carbanion can react with aldehydes and ketones. This leads to the formation of α,β-unsaturated phosphonamides, which are valuable intermediates in their own right.

The HWE reaction and its variants offer several advantages, including the use of more nucleophilic and less basic phosphonate-stabilized carbanions compared to Wittig reagents, and the straightforward removal of the water-soluble phosphate (B84403) byproduct. wikipedia.org The stereochemical outcome of the reaction, typically favoring the (E)-alkene, can be influenced by reaction conditions and the steric bulk of the reactants. wikipedia.org This makes it a powerful tool for stereocontrolled alkene synthesis. researchgate.net

The versatility of the HWE reaction has been expanded through the development of novel phosphonate reagents and its incorporation into sequential, one-pot reactions. researchgate.net These advancements allow for the synthesis of complex and densely functionalized molecules. researchgate.netgriffith.edu.au

Below is a table summarizing the outcomes of a typical Horner-Wadsworth-Emmons reaction with various aldehydes.

Aldehyde ReactantPhosphonate ReagentProductTypical Yield (%)Stereoselectivity (E:Z)
BenzaldehydeTriethyl phosphonoacetateEthyl cinnamate>90>95:5
CyclohexanecarboxaldehydeTriethyl phosphonoacetateEthyl 3-cyclohexylacrylate85-95>95:5
PivalaldehydeTriethyl phosphonoacetateEthyl 4,4-dimethyl-2-pentenoate80-90>98:2

α-Phosphono-α-Aminomethylation Reactions

The reaction of this compound with carbonyl compounds can also proceed via an α-phosphono-α-aminomethylation pathway. In this type of reaction, the amine group acts as the primary nucleophile, attacking the carbonyl carbon. This is a variation of the Mannich reaction, where an amine, an enolizable carbonyl compound, and a non-enolizable aldehyde or ketone react to form a β-amino carbonyl compound. In this case, this compound provides the amine component.

Furthermore, the reaction with imines, which are themselves formed from the reaction of primary amines with aldehydes or ketones, can lead to the formation of aminals or other nitrogen-containing compounds. libretexts.orglibretexts.org The formation of imines is a reversible, acid-catalyzed process where water is eliminated. libretexts.org The pH must be carefully controlled, as low pH will protonate the amine reactant, rendering it non-nucleophilic, while high pH will prevent the protonation of the hydroxyl group in the intermediate, which is necessary for its removal as water. libretexts.org

Functionalization and Derivatization Strategies

The structure of this compound allows for various functionalization and derivatization strategies, enhancing its versatility as a synthetic intermediate.

Halogenation Mechanisms

Halogenation of this compound can occur at the nitrogen atom of the amine or at the central methylene carbon. N-halogenation can be achieved using standard halogenating agents such as N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS). The resulting N-haloamine can then undergo further transformations.

Alternatively, deprotonation of the central carbon to form the carbanion, followed by reaction with an electrophilic halogen source (e.g., C2Cl6, BrCF2CF2Br), can introduce a halogen atom at the α-position. These α-halogenated bisphosphonates are of interest for their potential biological activities. nih.gov The introduction of a halogen can significantly alter the compound's properties and reactivity, providing a handle for further synthetic modifications. nih.gov

Below is a data table illustrating the results of halogenation on a related bisphosphonate, risedronate, which can provide insight into the potential outcomes for this compound derivatives. nih.gov

Halogenating Agentα-SubstituentResulting CompoundInhibition of FPPS (IC50, nM)
Selectfluorα-Fα-fluoro-risedronate16
N-Chlorosuccinimideα-Clα-chloro-risedronate130
N-Bromosuccinimideα-Brα-bromo-risedronate340
N-Iodosuccinimideα-Iα-iodo-risedronate>1000

Metal-Catalyzed Coupling Reactions

The presence of the amine group and the potential for halogenation open up avenues for metal-catalyzed coupling reactions. For instance, an N-halo or C-halo derivative of this compound could participate in palladium-catalyzed cross-coupling reactions such as the Suzuki, Heck, or Sonogashira reactions. These reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. researchgate.net The development of new chiral diphosphine ligands has significantly enhanced the efficiency and stereoselectivity of many transition metal-catalyzed reactions. nih.gov

Furthermore, the amine itself can be a substrate in copper- or palladium-catalyzed C-N coupling reactions, such as the Buchwald-Hartwig amination, to form more complex nitrogen-containing structures. The phosphonate moieties can also act as ligands, coordinating to transition metals and influencing the catalytic activity in various organic transformations. researchgate.net Metal-catalyzed reductive couplings have also emerged as a significant method for carbonyl and imine additions. nih.gov

Click Chemistry Approaches for Polymer Functionalization

The functionalization of polymers with specialized molecules to impart desired properties is a cornerstone of modern materials science. "Click chemistry," a term describing reactions that are high-yielding, wide in scope, and generate minimal byproducts, offers a powerful methodology for such modifications. The most prominent of these reactions is the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), which forms a stable triazole linkage between an azide (B81097) and a terminal alkyne. organic-chemistry.org This approach is noted for its efficiency and compatibility with a wide range of functional groups and reaction conditions. organic-chemistry.orgsigmaaldrich.com

While direct applications of this compound in click chemistry for polymer functionalization are not extensively documented in existing literature, its chemical structure presents a clear potential for such applications. The presence of a primary amine group on the molecule serves as a chemical handle that can be modified to introduce either an azide or an alkyne functionality, thereby transforming it into a "clickable" phosphonate agent.

Proposed Synthesis of Clickable this compound Derivatives

To be utilized in click chemistry, the primary amine of this compound must first be converted into a reactive group such as an azide or an alkyne.

Introduction of an Azide Group: The primary amine can be converted to an azide. One modern method involves a diazotization reaction followed by treatment with an azide source, such as fluorosulfuryl azide (FSO₂N₃), a process that has been shown to be effective for a wide range of primary amines. lifetein.comacs.org This would yield an azido-functionalized bisphosphonate ready to react with alkyne-terminated polymers.

Introduction of an Alkyne Group: Alternatively, an alkyne group can be introduced by reacting the primary amine with a molecule containing both a reactive group towards amines (like a carboxylic acid or an acyl chloride) and a terminal alkyne. For instance, pentynoic acid can be coupled to the amine using standard peptide coupling reagents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and 4-Dimethylaminopyridine (DMAP) to form an amide bond, thus tethering an alkyne group to the bisphosphonate structure. sigmaaldrich.com

Polymer Functionalization via Click Chemistry

Once this compound is rendered "clickable," it can be covalently attached to polymers that have been prepared with the corresponding complementary functional group. This can be achieved in two primary ways:

Grafting-to Approach: In this method, a pre-synthesized polymer with either azide or alkyne pendant groups along its chain or at its terminus is reacted with the modified bisphosphonate. For example, an azide-modified this compound could be "clicked" onto a polymer with alkyne side chains. This method allows for the precise control over the structure of both the polymer backbone and the functional molecule before they are combined. acs.org

Grafting-from Approach: This involves using a "clickable" initiator for polymerization. For instance, an alkyne-modified this compound could potentially be further functionalized to act as an initiator for a controlled polymerization technique like Atom Transfer Radical Polymerization (ATRP). After polymerization, the resulting polymer would have the bisphosphonate moiety at one end, and the other end could be functionalized with an azide, allowing for further "click" reactions.

The incorporation of phosphonate groups into polymers is known to enhance properties such as flame retardancy and thermal stability. acs.org Therefore, the use of a clickable this compound derivative would be a strategic approach to impart these characteristics onto a variety of polymer backbones.

The following table summarizes the general components and outcomes of using a click chemistry approach for polymer functionalization, into which a modified this compound could be integrated.

Polymer Type Click-Reactive Group on Polymer "Clickable" Functional Molecule Resulting Functionalized Polymer Potential Enhanced Properties
Poly(methyl methacrylate) (PMMA)Azide-terminatedAlkyne-functionalized this compoundPMMA with terminal bisphosphonate groupsIncreased thermal stability, flame retardancy
Polystyrene (PS)Alkyne side-chainsAzide-functionalized this compoundPolystyrene with pendant bisphosphonate groupsFlame retardancy, altered surface properties
Poly(ethylene glycol) (PEG)Azide-terminatedAlkyne-functionalized this compoundPEG-bisphosphonate conjugateBiocompatibility with bone-targeting capability
Poly(hydroxyethyl methacrylate) (PHEMA)Alkyne side-chainsAzide-functionalized this compoundPHEMA with pendant bisphosphonate groupsHydrogel with mineral-binding properties

This strategic functionalization via click chemistry would allow for the development of advanced materials with tailored properties for a range of applications, from fire-resistant plastics to specialized biomaterials.

Unveiling the Molecular Architecture of this compound

The intricate world of organophosphorus chemistry presents a vast array of compounds with unique structural features and potential applications. Among these is this compound, a molecule characterized by a central methanamine core flanked by two diethoxyphosphoryl groups. This article delves into the structural elucidation and spectroscopic characterization of this compound, providing a detailed analysis based on established analytical techniques.

Structural Elucidation and Spectroscopic Characterization

The determination of the precise molecular structure of Bis(diethoxyphosphoryl)methanamine, also known by its IUPAC name tetraethyl aminomethylenediphosphonate, relies on a combination of powerful spectroscopic and crystallographic methods. These techniques provide a comprehensive picture of the connectivity of atoms, the electronic environment of key nuclei, and the three-dimensional arrangement of the molecule in the solid state.

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the structure of organic molecules in solution. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule. For this compound, ¹H, ¹³C, and ³¹P NMR spectroscopy are particularly informative.

The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the different types of protons present in the molecule. The ethoxy groups give rise to a characteristic ethyl pattern: a triplet for the methyl (CH₃) protons and a quartet for the methylene (B1212753) (OCH₂) protons, resulting from coupling to each other. The methylene bridge proton (P-CH-P) would likely appear as a triplet due to coupling with the two equivalent phosphorus atoms. The protons of the primary amine group (NH₂) may appear as a broad singlet, and its chemical shift can be dependent on the solvent and concentration.

Proton Type Expected Chemical Shift (δ) ppm Expected Multiplicity Expected Coupling Constant (J) Hz
CH₃ (ethoxy)~1.3Triplet~7
OCH₂ (ethoxy)~4.1Quartet~7
P-CH-P~3.0 - 3.5TripletJ(P,H) ~15-20
NH₂Variable (broad)Singlet-

Note: The expected values are based on typical ranges for similar organophosphorus compounds and may vary depending on the solvent and experimental conditions.

In the ¹³C NMR spectrum of this compound, each unique carbon atom will produce a distinct signal. The carbon atoms of the ethoxy groups will show two signals: one for the methyl carbons and another for the methylene carbons. The methylene carbon will be further split into a triplet due to coupling with the phosphorus atom. The central methine carbon (P-CH-P) is expected to appear as a triplet due to coupling to the two phosphorus atoms, and its chemical shift would be significantly influenced by the two adjacent phosphoryl groups.

Carbon Type Expected Chemical Shift (δ) ppm Expected Multiplicity (due to P-C coupling)
CH₃ (ethoxy)~16Singlet
OCH₂ (ethoxy)~63Doublet
P-CH-P~40 - 50Triplet

Note: The expected values are based on typical ranges for similar organophosphorus compounds and may vary depending on the solvent and experimental conditions.

³¹P NMR spectroscopy is a highly sensitive technique for characterizing organophosphorus compounds. For this compound, a single signal is expected in the proton-decoupled ³¹P NMR spectrum, as the two phosphorus atoms are chemically equivalent due to the symmetry of the molecule. The chemical shift of this signal provides information about the electronic environment of the phosphorus nuclei.

Phosphorus Type Expected Chemical Shift (δ) ppm
(EtO)₂P(O)-~20 - 25

Note: The expected chemical shift is relative to a standard (e.g., 85% H₃PO₄) and can be influenced by the solvent.

Infrared (IR) spectroscopy probes the vibrational frequencies of bonds within a molecule, providing a fingerprint that is characteristic of its functional groups. The IR spectrum of this compound is expected to show strong absorption bands corresponding to the P=O (phosphoryl), P-O-C, and C-N bonds, as well as the N-H stretching and bending vibrations of the primary amine group.

Functional Group Expected Wavenumber (cm⁻¹) Intensity
N-H stretch (amine)3300 - 3500Medium, often broad
C-H stretch (alkyl)2850 - 3000Medium to Strong
P=O stretch (phosphoryl)1200 - 1260Strong
P-O-C stretch1000 - 1050Strong
C-N stretch1020 - 1250Medium
N-H bend (amine)1590 - 1650Medium

Note: The exact positions and intensities of the absorption bands can vary based on the physical state of the sample (e.g., neat liquid, solid, or solution).

X-ray crystallography provides the most definitive structural information for crystalline solids, revealing the precise three-dimensional arrangement of atoms and the detailed geometry of the molecule, including bond lengths and angles.

Absence of Publicly Available Crystallographic Data for this compound Hinders Structural Analysis

A thorough investigation into the crystallographic and conformational analysis of the chemical compound this compound has revealed a significant lack of publicly available, peer-reviewed data. Despite extensive searches of chemical databases and scientific literature, no experimental crystal structure data, such as Crystallographic Information Files (CIF), or detailed conformational analyses have been found for this specific compound.

The inquiry, which aimed to produce a detailed article on the "" of this compound, with a specific focus on its "Conformational Analysis from Crystal Structures," could not be fulfilled due to this absence of foundational data. The requested section, which was to include detailed research findings and data tables of bond lengths, bond angles, and torsion angles, is entirely contingent on the availability of single-crystal X-ray diffraction data.

Searches for the compound's crystal structure in major repositories, including the Cambridge Crystallographic Data Centre (CCDC), through available online search methods, did not yield any specific results for this compound. While information on related compounds and derivatives can be found, the strict requirement to focus solely on the specified chemical entity prevents the use of analogous data.

General information regarding the compound, such as its CAS number (80474-99-3) and molecular formula (C9H23NO6P2), is readily accessible. However, this information is insufficient for the in-depth structural analysis requested.

Without the primary crystallographic data, any attempt to generate the specified article section would be speculative and would not meet the required standards of scientific accuracy and authoritativeness. It is concluded that the crystal structure of this compound has either not been determined, or the results have not been made publicly available. Therefore, the generation of the article as per the provided outline is not possible at this time.

Computational and Theoretical Investigations

Quantum Chemical Calculations on Molecular Structure and Conformation

Quantum chemical calculations are a powerful tool for determining the three-dimensional arrangement of atoms in a molecule and identifying its stable conformations. For Bis(diethoxyphosphoryl)methanamine, these calculations typically employ methods like Density Functional Theory (DFT) to predict geometric parameters such as bond lengths, bond angles, and dihedral angles. While specific computational studies on this compound are not extensively documented in publicly available literature, insights can be drawn from studies on structurally similar geminal bisphosphonate compounds. rsc.org

Table 1: Predicted Geometric Parameters for a Generic Geminal Bisphosphonate Backbone

ParameterPredicted Value (DFT)
P-C Bond Length~1.85 Å
C-N Bond Length~1.47 Å
P-O Bond Length (Ester)~1.58 Å
P=O Bond Length~1.48 Å
P-C-P Bond Angle~112°
O-P-O Bond Angle~105°

Note: These are generalized values based on computational studies of similar bisphosphonate compounds and may vary for this compound.

The conformational landscape of this compound is expected to be complex due to the rotational freedom around several single bonds. Quantum chemical calculations can map this landscape to identify low-energy conformers, which are the most likely to be populated at room temperature.

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling is instrumental in elucidating the step-by-step pathways of chemical reactions. For this compound, this can involve modeling its synthesis or its participation in subsequent chemical transformations. A common synthetic route for related α-amino-gem-bisphosphonate derivatives is the three-component reaction involving an amine, an orthoformate, and a dialkyl phosphite (B83602). mdpi.com

Computational studies on analogous reactions, such as the Kabachnik-Fields reaction, suggest a mechanism that proceeds through the formation of imine intermediates. nih.govsemanticscholar.org The reaction of an amine with an orthoformate likely forms an imine, which is then attacked by the nucleophilic phosphorus of diethyl phosphite. A subsequent elimination and addition of a second phosphite unit would yield the final geminal bisphosphonate product. mdpi.com

Table 2: Proposed Mechanistic Steps for the Formation of N-substituted α-Amino-gem-bisphosphonates

StepDescriptionIntermediate/Transition State
1Condensation of amine and orthoformateImine formation
2Nucleophilic addition of diethyl phosphiteα-aminophosphonate intermediate
3Elimination of ethanol/amineIminophosphonate intermediate
4Addition of a second diethyl phosphite unitFinal α-amino-gem-bisphosphonate

This proposed mechanism is based on studies of similar three-component reactions and would require specific computational modeling to be confirmed for this compound. mdpi.com

By calculating the energies of reactants, intermediates, transition states, and products, computational models can determine the reaction's thermodynamic and kinetic feasibility. These calculations can also shed light on the role of catalysts in such reactions. frontiersin.org

Structure-Reactivity Relationship Studies

Structure-reactivity relationship studies aim to understand how variations in a molecule's structure affect its chemical reactivity. For nitrogen-containing bisphosphonates, these studies are particularly important for applications in medicinal chemistry. acs.orgacs.org While direct studies on this compound are limited, research on related compounds provides a framework for understanding its potential reactivity.

Key structural features that influence the reactivity of bisphosphonates include the nature of the substituents on the central carbon and the nitrogen atom. nih.govnih.gov For instance, the presence of a hydroxyl group on the geminal carbon atom is known to affect the biological activity of many bisphosphonates. acs.org

Computational descriptors derived from quantum chemical calculations can be used to quantify structure-reactivity relationships. These descriptors include:

Frontier Molecular Orbitals (HOMO and LUMO): The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are indicative of a molecule's ability to donate or accept electrons, respectively.

Molecular Electrostatic Potential (MEP): The MEP map reveals the distribution of charge within a molecule, highlighting regions that are electron-rich (nucleophilic) or electron-poor (electrophilic). consensus.app

Global Reactivity Descriptors: Parameters such as chemical hardness, softness, and electronegativity provide a general measure of a molecule's reactivity.

Table 3: Key Structural Features and Their Expected Influence on Reactivity

Structural FeatureInfluence on Reactivity
P-C-P backboneProvides structural rigidity and influences the spatial arrangement of functional groups.
Nitrogen atomActs as a key site for hydrogen bonding and coordination, significantly impacting biological interactions. acs.orgnih.gov
Diethoxyphosphoryl groupsThe ester groups can be hydrolyzed, and their size and conformation affect solubility and steric hindrance.

By systematically modifying the structure of this compound in silico and calculating these descriptors, it is possible to predict how changes will affect its reactivity and potential interactions with other molecules.

Design and Synthesis of Advanced Bis Diethoxyphosphoryl Methanamine Derivatives and Analogues

Amino Acid Analogues and Peptide Mimics

The structural similarity of the aminobisphosphonate core to α-amino acids and pyrophosphates makes it an excellent candidate for creating amino acid analogues and peptide mimics. mdpi.com These synthetic analogues are designed to replicate the biological function of natural peptides but with enhanced stability against enzymatic degradation due to the replacement of the hydrolytically labile P-O-P bridge with a resistant P-C-P linkage. nih.govnih.gov

One synthetic approach involves the three-component reaction of orthoformates, amines, and dialkyl phosphites to generate the core α-amino-gem-bisphosphonate structure. nih.gov This structure can then be further modified. For example, α-amino-gem-bisphosphonates serve as key intermediates for synthesizing amides that have a high affinity for hydroxyapatite, targeting them to bone tissues. nih.gov By reacting triethyl orthoformate with various α-amino acids and diethyl phosphite (B83602), α-amino acid-substituted α-amino-gem-bisphosphonates can be produced, directly incorporating natural amino acid side chains into the bisphosphonate scaffold. nih.gov

The development of non-hydrolyzable mimics for phosphorylated amino acids, such as phospho-lysine, highlights the utility of phosphonate (B1237965) derivatives in peptide science. nih.gov These mimics can be incorporated into peptides using standard solid-phase peptide synthesis (SPPS), allowing for the study of protein interactions and functions without the complication of phosphoramidate bond lability. nih.gov The design of such molecules is a promising strategy for modulating protein function by interfering with underlying molecular interactions. nih.gov

Analogue Type Synthetic Precursor/Method Key Feature Reference
α-Amino Acid-Substituted α-Amino-gem-bisphosphonatesTriethyl orthoformate, α-amino acids, diethyl phosphiteIncorporates natural amino acid side chains nih.gov
N-protected 1-Aminobisphosphonates1-(N-Acylamino)-1-ethoxyphosphonates, triphenylphosphonium tetrafluoroborate, triethyl phosphiteOne-pot synthesis of bisphosphonic analogues of α-amino acids mdpi.com
Non-hydrolyzable Phospho-lysine MimicsFmoc-protected phosphonate amino acid building blocksStable P-C linkage replaces labile P-N bond nih.gov
Bone-Targeting Amidesα-Amino-gem-bisphosphonate intermediatesHigh affinity for hydroxyapatite nih.gov

Bisphosphonate Ligands for Metal Coordination Chemistry

Derivatives of Bis(diethoxyphosphoryl)methanamine are highly effective bisphosphonate ligands in metal coordination chemistry. frontiersin.org The two phosphonate groups, along with the amino functionality, provide multiple binding sites for metal ions. rsc.orgrsc.org This strong chelating ability is particularly notable with divalent cations like Ca²⁺, Mg²⁺, Cu²⁺, and Ni²⁺. rsc.org The affinity for calcium ions is a key factor in their use for targeting bone and other calcified tissues. nih.gov

The coordination chemistry of these ligands is complex, often forming equilibria with various stoichiometries, including equimolar, polynuclear, and bis-complex species. rsc.org This versatility allows for the design of a wide range of metal-based compounds with potential biomedical applications. nih.gov For instance, aminophosphonate complexes of platinum group metals have shown significant antitumor activity, while complexes with technetium, rhenium, and gadolinium are utilized as radiopharmaceuticals and MRI contrast agents. nih.gov

The structural arrangement of the phosphonate groups often adopts a W-configuration, enabling the ligand to act as a doubly bidentate coordinator. researchgate.net This feature is crucial for the formation of stable coordination polymers and complexes. nih.gov

Metal Ion Coordination Complex Type Significance/Application Reference
Ca²⁺, Mg²⁺Various stoichiometries (equimolar, polynuclear, bis-complexes)Bone targeting, drug delivery systems rsc.orgrsc.org
Cu²⁺, Ni²⁺Various stoichiometries (equimolar, polynuclear, bis-complexes)Fundamental coordination studies rsc.org
Platinum Group MetalsAntitumor agentsMedicinal chemistry nih.gov
Technetium, Rhenium, Samarium, GadoliniumRadiopharmaceuticals, MRI contrast agentsMedical imaging and therapy nih.gov

Polymerizable Monomers and Polymeric Modifications

This compound and its derivatives can be engineered into polymerizable monomers or used to modify existing polymers, creating materials with specialized properties. nih.gov These materials are of interest for biomedical applications such as drug delivery and tissue engineering. upenn.educlinmedjournals.org

Bisphosphonates (BPs) can be incorporated into hydrogel networks either by co-polymerization or by conjugation onto a polymer backbone. nih.gov For example, BPs have been conjugated to biocompatible polymers like polyethylene glycol (PEG) and hyaluronate. nih.gov The resulting BP-grafted polymers can be crosslinked by metal ions due to the reversible nature of metal-ligand coordination bonds, forming dynamic hydrogels. nih.gov

Another approach involves the creation of extended bisphosphonate-based coordination polymers (BPCPs). nih.gov These materials can form channels capable of encapsulating therapeutic agents. nih.gov For instance, a coordination polymer formed from 1,1'-biphenyl-4,4'-bisphosphonic acid and Ca²⁺ has been shown to encapsulate the antineoplastic drug letrozole, demonstrating potential for bone-targeted drug delivery systems. nih.gov Chitosan, a natural polysaccharide, has also been used as a polymeric carrier for bisphosphonate drugs like Alendronate, forming nanoparticles that can improve drug delivery and reduce toxicity. clinmedjournals.org

Polymer Type Modification/Synthesis Method Key Property/Application Reference
HydrogelsConjugation of BPs to polymer backbones (e.g., PEG) followed by metal ion crosslinkingDynamic, reversible network for drug delivery nih.gov
Coordination Polymers (BPCPs)Reaction of extended bisphosphonic acids with bioactive metals (e.g., Ca²⁺, Zn²⁺)Porous structures for drug encapsulation nih.gov
Nanocomposite HydrogelsIntegration of BP-metal nanoparticles into a polymer networkEnhanced stability and bioactive functions nih.gov
Chitosan NanoparticlesIon gelation method with bisphosphonate drugsBiocompatible carrier for controlled drug release clinmedjournals.org

Heterocyclic Incorporations

The amino group on the this compound scaffold provides a reactive handle for incorporation into various heterocyclic structures, expanding its chemical diversity and potential applications.

The pyrimidine ring is a crucial scaffold in medicinal chemistry, found in numerous FDA-approved drugs, particularly anticancer agents. nih.gov The synthesis of pyrimidine derivatives often involves the reaction of a nucleophile, such as an amine, with a suitably functionalized pyrimidine precursor. mdpi.com For example, 2,4-dichloropyrimidine derivatives can undergo regioselective reactions with amino compounds. mdpi.com

The amino group of this compound or its analogues can act as the nucleophile in such reactions. General synthetic strategies for 2-aminopyrimidines involve the condensation of moieties with the required substituents. nih.gov A plausible route for incorporating the bisphosphonate moiety would be the reaction of an appropriate amine-containing bisphosphonate with a pyrimidine precursor bearing a leaving group, such as a halogen, at the 2- or 4-position. This would lead to novel hybrid molecules combining the bone-targeting properties of bisphosphonates with the biological activity of the pyrimidine core. amegroups.org

The synthesis of compounds containing a phosphorus-nitrogen (P-N) bond, known as phosphoramidates, is a significant area of organophosphorus chemistry. tandfonline.comnih.gov These structures can be synthesized through various routes, including oxidative cross-coupling, salt elimination, and reactions involving azides. nih.gov

A common method involves the reaction of a phosphoryl chloride with a primary or secondary amine. researchgate.net The amino group of this compound can react with a phosphorylating agent to form a phosphoramidate linkage. Alternatively, oxidative cross-coupling methods, which couple amines directly with H-phosphonates using catalysts and an oxidant, provide a more direct route. nih.gov For example, iodine-mediated dehydrogenative cross-coupling of diethyl H-phosphonate and an amine can form P-N compounds in good yields. nih.gov These synthetic strategies allow for the creation of complex molecules where the bisphosphonate core is linked to other moieties through a stable phosphoramidate bond.

Synthetic Route Reagents Key Transformation Reference
Oxidative Cross-CouplingAmine, H-Phosphonate, Catalyst (e.g., I₂), Oxidant (e.g., H₂O₂)Forms a P-N bond via dehydrogenation nih.gov
Salt EliminationPhosphoryl Chloride, Amine, BaseForms a P-N bond with elimination of HCl researchgate.net
Reaction with AzidesOrganic Azide (B81097), Trialkyl PhosphiteForms a P-N bond with elimination of N₂ nih.gov
Three-Component CondensationAmine, Triethyl Orthoformate, Phosphine OxideForms (aminomethylene)bisphosphine oxides nih.gov

Chiral Derivatives and Enantioselective Synthesis

The development of chiral derivatives of this compound is crucial for applications where stereochemistry plays a key role in biological activity. Enantioselective synthesis aims to produce a single enantiomer of a chiral molecule, which can be achieved using various asymmetric synthesis strategies. frontiersin.org

One of the primary methods for synthesizing chiral α-aminophosphonates is the asymmetric Kabachnik–Fields reaction, which involves the condensation of an aldehyde, an amine, and a phosphite. frontiersin.org The use of chiral catalysts or auxiliaries in this reaction can induce stereoselectivity. Another important route is the aza-Pudovik reaction, which is the addition of a phosphite to an imine. nih.gov Enantioselective versions of this reaction have been developed using chiral catalysts. frontiersin.org

Furthermore, chiral building blocks can be used as starting materials. For instance, α-phosphorylated imines can serve as key intermediates for the synthesis of chiral aminobisphosphonates under mild conditions. researchgate.net The synthesis of chiral bisphosphines and their application in asymmetric hydrogenation also demonstrates the importance of chirality in organophosphorus chemistry, providing catalysts that can be used to create other chiral molecules. rsc.org

Asymmetric Method Key Component Product Type Reference
Asymmetric Kabachnik–Fields ReactionChiral catalyst or auxiliaryChiral α-aminophosphonates frontiersin.org
Enantioselective Aza-Pudovik ReactionChiral catalystChiral α-aminophosphonates frontiersin.orgnih.gov
Use of Chiral Intermediatesα-Phosphorylated iminesChiral aminobisphosphonates researchgate.net
Rhodium-Catalyzed HydrogenationChiral bisphosphine ligandsChiral phosphonates from unsaturated precursors researchgate.net

Academic and Research Applications Beyond Direct Synthesis

Role in Enzyme Inhibition Mechanism Studies

The structure of Bis(diethoxyphosphoryl)methanamine, containing phosphonate (B1237965) groups, makes it a compound of interest for studies on enzyme inhibition. Organophosphorus compounds are well-known for their ability to interact with the active sites of various enzymes, particularly hydrolases. Research has indicated that the biological activity of compounds with similar bisphosphonate structures can be attributed to their ability to inhibit enzymes crucial for processes like bone resorption. For instance, the dual phosphonate moieties can chelate metal ions within an enzyme's active site or act as transition-state analogs, effectively blocking the enzyme's catalytic function.

The primary focus of related compounds has been on osteoclast activity, where they interfere with key enzymes in the mevalonate (B85504) pathway, ultimately inhibiting the bone resorption process. This inhibitory action is vital for understanding and potentially managing conditions related to bone density. While direct studies on this compound's specific enzyme targets are a developing area, its structural analogy to known enzyme inhibitors provides a strong basis for its use in mechanistic studies to elucidate enzyme function and inhibition pathways.

Chemical Probes for Biological Pathway Interrogation

The ability of this compound and related compounds to interfere with specific cellular functions makes them valuable as chemical probes for interrogating biological pathways. By introducing such a molecule into a biological system, researchers can observe the downstream effects and deduce the role of the targeted pathway. For example, compounds that interfere with cellular signaling pathways have been used to study tumor progression.

The bifunctional nature of this compound, allowing it to potentially interact with multiple cellular components, makes it a versatile tool for biochemical investigations. These studies are crucial for mapping complex signaling cascades and understanding the molecular basis of diseases. Its role as a building block for more complex, biologically active molecules further enhances its utility in this field.

Catalysis and Ligand Design in Organic Synthesis

In the realm of organic synthesis, phosphorus-containing molecules are critical as ligands for transition metal catalysts. The electronic and steric properties of a ligand significantly influence the reactivity and selectivity of a catalytic reaction. tcichemicals.com Bisphosphine ligands, in particular, are commonly used in nickel-catalyzed Suzuki-Miyaura cross-coupling reactions and other bond-forming methodologies. nih.gov

This compound, with its two phosphorus centers, fits the structural motif of a bidentate ligand. The nitrogen atom in the backbone can also play a role in coordination. The design of such ligands is a mechanistically-driven process aimed at developing robust and efficient catalysts. nih.gov The ability to modify the substituents on the phosphorus atoms allows for the fine-tuning of the ligand's properties to suit specific catalytic transformations. While extensive research has focused on ligands like dppf (1,1'-bis(diphenylphosphino)ferrocene), the principles of ligand design are broadly applicable and suggest a potential role for aminobisphosphonates like this compound in the development of novel catalytic systems. tcichemicals.comnih.gov

Ligand TypeCommon ApplicationKey Feature
MonophosphinePd-catalyzed Suzuki-Miyaura Cross-CouplingForms unsaturated L1Pd intermediates promoting catalysis. nih.gov
BisphosphineNi-catalyzed Suzuki-Miyaura Cross-CouplingForms stable pre-catalysts for efficient C-C bond formation. nih.gov
P-chiral LigandsAsymmetric CatalysisEnables high enantioselectivity in reactions. tcichemicals.com
Bis-phosphine mono-oxidesAsymmetric C-N CouplingAllows for reliable and complete catalyst activation. researchgate.net

Material Science Applications

The application of this compound extends into material science, where it is utilized in the production of specialized polymers and coatings. Its bifunctional nature and the presence of phosphorus groups impart unique properties to the materials it is incorporated into.

This compound serves as a monomer or a modifying agent in polymer chemistry. The amine and phosphonate groups can react to become part of a polymer backbone or to functionalize an existing polymer chain. For instance, related bis(phosphanyl)methyl]amine compounds have been successfully immobilized on polymer supports. sigmaaldrich.com This creates functionalized resins that can be used as scavengers or as solid-phase ligands in catalysis, simplifying catalyst recovery and product purification. The incorporation of phosphorus-containing moieties can also enhance properties such as flame retardancy and thermal stability of the resulting polymer.

Polymer-Bound Ligand PropertyDescription
Form Solid
Crosslinking Typically 1% cross-linked
Loading Extent 1.0-2.0 mmol/g N loading
Particle Size 70-90 mesh

Table data based on a related polymer-bound bis[(diphenylphosphanyl)methyl]amine compound. sigmaaldrich.com

Organic compounds containing heteroatoms with high electron density, such as nitrogen (N) and phosphorus (P), are often effective corrosion inhibitors for metals in acidic environments. researchgate.net These molecules function by adsorbing onto the metal surface, forming a protective film that impedes the corrosive process. The adsorption can occur through chemical bonding (chemisorption) between the inhibitor's electron-rich centers and the vacant d-orbitals of the metal. researchgate.net

This compound possesses both nitrogen and phosphorus atoms, making it a strong candidate for corrosion inhibition research. sigmaaldrich.com Studies on analogous heterocyclic compounds have shown that they can act as mixed-type inhibitors, affecting both the anodic and cathodic reactions of the corrosion process. researchgate.net The effectiveness of such inhibitors is often evaluated by their ability to reduce the corrosion rate, which can be determined through electrochemical techniques. The adsorption behavior of these inhibitors on metal surfaces, such as mild steel, often follows established models like the Langmuir adsorption isotherm. researchgate.net

Emerging Research Directions and Future Prospects

Development of Novel and Sustainable Synthetic Pathways

The traditional synthesis of Bis(diethoxyphosphoryl)methanamine, typically a variation of the Kabachnik-Fields reaction involving diethyl phosphite (B83602), formaldehyde, and an amine source, is undergoing a green transformation. The focus is shifting towards methodologies that align with the principles of green chemistry, aiming to reduce environmental impact and improve efficiency. rsc.orgmdpi.com

Future research is centered on several key innovations:

Catalyst Recovery and Reuse: The conventional use of Lewis acid catalysts is being re-evaluated, with an emphasis on developing recyclable catalysts to minimize waste.

Alternative Energy Sources: Microwave-assisted and ultrasound-assisted syntheses are being explored to dramatically reduce reaction times and energy consumption compared to conventional heating methods. mdpi.com Research into similar heterocyclic syntheses has shown that microwave irradiation can decrease reaction times from many hours to mere minutes, while simultaneously increasing yields. mdpi.com

Greener Solvents and Solvent-Free Conditions: There is a significant push to replace traditional organic solvents with more environmentally benign alternatives, such as bio-based solvents or even water. researchgate.net Solvent-free, or neat, mechanochemical grinding procedures are also emerging as a powerful, waste-reducing alternative for the synthesis of amines and related compounds. mdpi.com

Atom Economy: Novel synthetic routes are being designed to maximize the incorporation of all starting materials into the final product, a core principle of green chemistry. This includes exploring one-pot reactions where sequential steps are carried out in the same reactor, saving time, resources, and reducing waste. cnr.it

Interactive Table: Comparison of Synthetic Methodologies
FeatureConventional SynthesisEmerging Sustainable Synthesis
Catalyst Homogeneous Lewis acids (often non-recyclable) Heterogeneous, recyclable catalysts; organocatalysts
Solvent Traditional organic solventsGreen solvents (e.g., DMC, glycerol), water, or solvent-free conditions researchgate.netrsc.org
Energy Input Conventional heating (hours) nih.govMicrowave, Ultrasound (minutes) mdpi.com
By-products Moderate to significantMinimized through high atom economy and one-pot processes cnr.it
Overall Goal Product YieldHigh Yield, Low E-Factor, High Sustainability rsc.org

Exploration of Undiscovered Reactivity Patterns

While the fundamental reactivity of this compound—including oxidation, reduction, and nucleophilic substitution—is established, its full chemical personality is far from completely understood. Its bifunctional nature, possessing both a nucleophilic amine center and two electrophilic phosphorus atoms, makes it a tantalizing substrate for discovering new reactions.

Current research is probing the following areas:

Organocatalysis: The chiral variants of bis-phosphonamides and related structures are being investigated as potent organocatalysts. mdpi.com The nitrogen and phosphoryl oxygens can act as Lewis basic sites to activate substrates, opening up possibilities for this compound derivatives in asymmetric synthesis.

Complex Ligand Architectures: The P-C-N-C-P backbone presents an intriguing scaffold for designing novel polydentate ligands for coordination chemistry. Its ability to chelate metal ions could lead to new catalysts for processes like polymerization or cross-coupling reactions. nih.govnih.gov The steric and electronic properties of the ligand can be fine-tuned by modifying the ester groups on the phosphorus atoms. researchgate.net

Domino and Multicomponent Reactions: The compound's multiple reactive sites are ideal for designing complex domino or multicomponent reactions, where several bonds are formed in a single operation. This approach allows for the rapid construction of complex molecular architectures, such as novel heterocycles, from simple precursors.

Advanced Spectroscopic and Structural Techniques for Characterization

A complete understanding of a molecule's properties and reactivity is predicated on a precise knowledge of its three-dimensional structure. While the fundamental structure of this compound is known, advanced techniques are being employed for a more nuanced characterization of the compound and its derivatives.

Single-Crystal X-ray Diffraction: Although a crystal structure for the parent amine is not widely reported, structures of closely related analogues like bis((dimethylphosphoryl)methanaminium)hexachloridostannate(IV) have been resolved. researchgate.net These studies provide invaluable, high-precision data on bond lengths, bond angles, and crucial non-covalent interactions, such as the hydrogen bonding patterns of the aminomethylene group. researchgate.net For instance, in the (dpmaH)₂[SnCl₆] salt, the N-H···Cl hydrogen bonds significantly influence the crystal packing and even the Sn-Cl bond lengths. researchgate.net Obtaining a definitive crystal structure for the parent compound remains a key goal.

Multinuclear NMR Spectroscopy: While ¹H and ¹³C NMR are standard, ³¹P NMR spectroscopy is particularly crucial for this class of compounds, providing direct insight into the chemical environment of the phosphorus atoms.

Computational Chemistry: Density Functional Theory (DFT) is becoming an indispensable tool. clinicsearchonline.org DFT calculations are used to optimize molecular geometries and to compute theoretical NMR and IR spectra. clinicsearchonline.org By comparing these computed spectra with experimental data, researchers can achieve unambiguous assignment of complex spectra and gain a deeper understanding of the molecule's electronic structure and vibrational modes. clinicsearchonline.org

Interactive Table: Key Structural Parameters of a Related Cation**

Data from the crystal structure of the bis((dimethylphosphoryl)methanaminium) cation, a close analogue.

ParameterDescriptionTypical Value (from analogue)Source
P-C Bond Length The length of the bond between phosphorus and the central carbon.In the expected range for P-C single bonds. researchgate.net
P=O Bond Length The length of the phosphoryl double bond.Typical for phosphoryl groups. researchgate.net
C-N Bond Length The length of the bond between the central carbon and nitrogen.In the expected range for C-N single bonds. researchgate.net
Hydrogen Bonding The N-H groups act as strong hydrogen bond donors.d(N-H···Cl) = 2.58(2) Å researchgate.net

Predictive Modeling for Derivative Design and Application

To accelerate the discovery of new applications, researchers are turning to computational and predictive modeling. These in silico methods allow for the rational design of derivatives with enhanced properties, saving significant time and resources compared to traditional trial-and-error synthesis and testing.

The primary approach involves Quantitative Structure-Activity Relationship (QSAR) modeling. periodikos.com.brbiolscigroup.usijpbs.net The workflow is as follows:

Library Synthesis: A diverse set of derivatives of this compound is synthesized.

Biological/Chemical Testing: The activity of each derivative is measured for a specific application (e.g., enzyme inhibition, catalytic efficiency). ijpbs.net

Descriptor Calculation: For each molecule, a wide range of quantum chemical and molecular descriptors are calculated, such as HOMO/LUMO energies, dipole moment, molecular shape, and charge distributions. biolscigroup.us

Model Building: Using statistical methods like Multiple Linear Regression (MLR), a mathematical model is created that correlates the calculated descriptors with the observed activity. jddtonline.info

Validation and Prediction: The model is rigorously validated to ensure its predictive power. biolscigroup.us Once validated, the QSAR model can be used to predict the activity of virtual, unsynthesized compounds, allowing researchers to prioritize the synthesis of the most promising candidates for drug development or other applications. periodikos.com.br

Integration into Multidisciplinary Research Areas

The unique structural features of this compound make it an attractive building block for integration into a wide array of multidisciplinary fields.

Medicinal Chemistry: The compound serves as a scaffold for developing new therapeutic agents. Its structural similarity to bisphosphonates, a class of drugs used to treat bone diseases, suggests potential applications in bone metabolism. Furthermore, derivatives are being investigated for their anticancer properties, potentially by inducing apoptosis in cancer cells. The design of such inhibitors often involves creating molecules that mimic natural substrates or cofactors of enzymes like fructose-1,6-bisphosphatase. nih.gov

Materials Science: The two phosphonate (B1237965) groups are excellent anchors for creating novel polymers and hybrid materials. They can be incorporated into polymer backbones to enhance thermal stability and flame retardancy. They can also be used to functionalize surfaces, imparting new properties such as hydrophilicity or metal-ion chelation capabilities. Research into polyurethanes, for example, explores the use of novel diamine and diol monomers to create materials with improved chemical resistance and thermal stability. cnr.it

Catalysis: As a bidentate P,N-ligand, derivatives of this compound are being explored in coordination chemistry. nih.gov Such ligands can stabilize metal centers in various oxidation states, leading to the development of novel catalysts for organic transformations, including polymerization and the synthesis of polyesters. nih.govsemanticscholar.org

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